5(6)-Carboxyfluorescein

説明

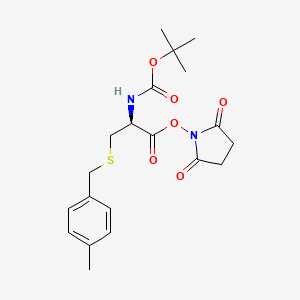

5(6)-Carboxyfluorescein (also known as 5-FAM) is a widely used fluorescent dye that is used in a variety of scientific research applications. It is a derivative of fluorescein, a naturally occurring fluorescent compound. 5-FAM is an important tool for scientists to study the structure and function of molecules, and it is also used to detect and quantify biochemical processes.

科学的研究の応用

Liposome-Cell Interactions : It's crucial in studying liposome-cell interactions. Impurities in 5(6)-carboxyfluorescein can impact phospholipid vesicle stability and rates of transfer into cells, necessitating thorough purification for applications involving vesicles and cells (Ralston et al., 1981).

Synthesis of Fluorescein Derivatives : It's used in the preparation of fluorescein derivatives like 5- and 6-(aminomethyl)fluorescein (Mattingly, 1992).

Phloem Sap Translocation Monitoring : This compound is effective in monitoring phloem sap translocation in plants, aiding in the study of plant physiology (Grignon et al., 1989).

Intracellular pH Measurement : It's used for intracellular pH measurements in microbial cells like Escherichia coli (Riondet et al., 1997).

Fluorescence Quenching Studies : The compound is pivotal in studies related to fluorescence quenching mechanisms, particularly in liposomes (Chen & Knutson, 1988).

Water Transport in Yeast Cells : Used to assess water transport in yeast cells, contributing to the understanding of cellular processes (Soveral et al., 2007).

Peroxidase Activity Studies : The compound has been used in research studying its intrinsic peroxidase-like catalytic activity, which can be applied in the biomimetic synthesis of nanostructured polymers (Hu et al., 2017).

Fluorescence Imaging of Tumor Tissue : 5(6)-Carboxyfluorescein is instrumental in fluorescence imaging for in vivo pH mapping of tumor tissue, aiding in cancer research (Mordon et al., 1994).

特性

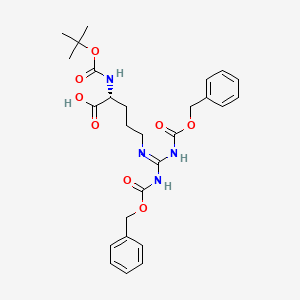

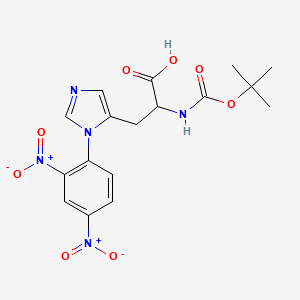

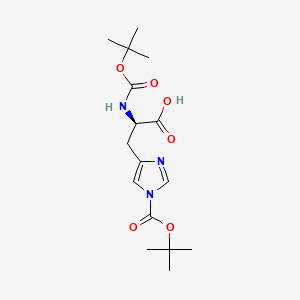

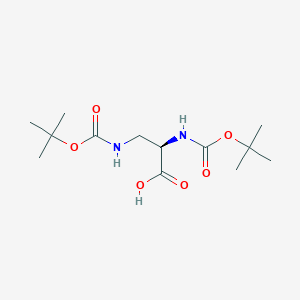

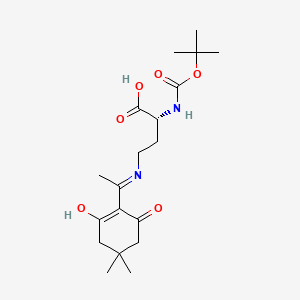

IUPAC Name |

3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid;3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C21H12O7/c22-11-2-5-15-17(8-11)27-18-9-12(23)3-6-16(18)21(15)14-4-1-10(19(24)25)7-13(14)20(26)28-21;22-11-2-5-14-17(8-11)27-18-9-12(23)3-6-15(18)21(14)16-7-10(19(24)25)1-4-13(16)20(26)28-21/h2*1-9,22-23H,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPVHBBXCESDRKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O.C1=CC2=C(C=C1C(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H24O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

752.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5(6)-Carboxyfluorescein | |

CAS RN |

72088-94-9 | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-ar-carboxylic acid, 3',6'-dihydroxy-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-ar-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 5(6)-Carboxyfluorescein is often introduced into cells in its membrane-permeable acetoxymethyl ester form, 2',7'-Bis(2-carboxyethyl)-5(6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM). Inside the cell, esterases hydrolyze BCECF-AM to the membrane-impermeable 5(6)-CF. []

A: 5(6)-CF is a pH-sensitive fluorophore. Its fluorescence intensity changes in response to varying pH levels, allowing researchers to monitor intracellular pH fluctuations. [, , ]

A: Yes, both BCECF-AM and its fluorescent free acid, BCECF, interact with drug efflux transporters like P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and multidrug resistance-associated protein (MRP). This makes them valuable tools for studying these transporters and their role in multidrug resistance. [, , ]

ANone: The molecular formula of 5(6)-CF is C21H12O7, and its molecular weight is 376.32 g/mol.

A: 5(6)-CF has an excitation maximum around 490 nm and an emission maximum around 515 nm. The exact spectral properties may vary depending on the solvent and conjugation state. [, ]

A: Yes, research has shown that 5(6)-CF remains stable under the microwave conditions used for synthesizing glycopeptides. [, ]

A: Yes, 5(6)-CF can be encapsulated within liposomes, and its release can be monitored to study liposome permeability and stability under various conditions. [, , ]

A: Yes, 5(6)-CF can be covalently linked to polymers like poly(vinyl alcohol) to create fluorescent nanoparticles for tracking and biodistribution studies. []

ANone: 5(6)-Carboxyfluorescein is primarily used as a fluorescent probe and does not possess inherent catalytic properties. Therefore, this section is not directly applicable.

ANone: While the provided articles do not focus on computational studies of 5(6)-CF itself, they highlight its use in investigating biological systems. Computational chemistry could further explore its interactions with transporters and binding sites.

A: 5(6)-Carboxyfluorescein exists as two isomers: 5-carboxyfluorescein and 6-carboxyfluorescein. These isomers can be separated and exhibit distinct spectral properties when conjugated to oligonucleotides. [, ]

A: Yes, the fluorescence quantum yield of 5(6)-CF conjugated to oligonucleotides is affected by the rigidity of the linker. []

ANone: While the provided articles primarily focus on the application of 5(6)-CF as a probe, they indirectly touch upon its formulation in liposomes and nanoparticles, highlighting its versatility in different delivery systems.

ANone: The provided research articles focus on the scientific applications of 5(6)-CF and do not offer specific details on SHE regulations. Researchers are advised to consult relevant safety data sheets and regulatory guidelines for handling and disposal.

ANone: While the provided articles do not delve into detailed PK/PD studies of 5(6)-CF, they highlight its use in studying membrane transport and cellular uptake, which are key aspects of pharmacokinetics.

A: The research articles emphasize the use of 5(6)-CF as a tool for in vitro studies, such as examining drug efflux in cell lines [, ] and studying pH changes in isolated cells and tissues. [, , ] It is also used for investigating biological processes like tight junction formation in corneal endothelium [] and hepatocyte transplantation efficacy. []

ANone: The provided research articles do not specifically address resistance mechanisms related to 5(6)-CF, as it is primarily used as a research tool and not a therapeutic agent.

ANone: The articles focus on the applications of 5(6)-CF as a research tool and do not provide an in-depth analysis of its toxicology or long-term effects.

A: Research shows that 5(6)-CF can be incorporated into drug delivery systems such as liposomes and nanoparticles. [, , ] This allows for its use in studying drug encapsulation, release kinetics, and cellular uptake of these systems.

A: While not directly mentioned as a biomarker itself, 5(6)-CF's ability to track cellular processes and be incorporated into nanoparticles makes it a valuable tool for developing diagnostic and imaging agents. [, ]

A: Fluorescence spectroscopy is the primary technique for detecting and quantifying 5(6)-CF. Its pH-sensitive fluorescence allows for real-time monitoring of intracellular pH changes. [, , ] Flow cytometry is also used when studying cellular uptake and efflux of 5(6)-CF and its derivatives. [, , ]

ANone: The provided research articles do not offer details on the environmental impact or degradation of 5(6)-CF.

ANone: The articles focus on the application of 5(6)-CF as a fluorescent probe and do not delve into its dissolution and solubility characteristics.

ANone: While not explicitly discussed, the application of 5(6)-CF in the research relies on the validation of analytical techniques like fluorescence spectroscopy and flow cytometry to ensure accurate and reliable data.

ANone: Quality control and assurance are paramount in research utilizing 5(6)-CF. Researchers rely on high-purity 5(6)-CF and validated analytical methods for reliable results.

ANone: The provided research articles do not discuss the immunogenicity of 5(6)-CF. Further research may be needed to assess its potential to elicit immune responses, especially for in vivo applications.

A: Research indicates that BCECF-AM interacts with P-gp and BCRP, while BCECF interacts with MRP. These interactions affect the accumulation and transport of 5(6)-CF in cells. [, , ]

ANone: The provided articles primarily focus on 5(6)-CF as a research tool and do not delve into its potential to induce or inhibit drug-metabolizing enzymes.

A: While the research primarily focuses on using 5(6)-CF as an indicator, its application in studying hepatocyte transplantation suggests its biocompatibility, at least for short-term studies. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

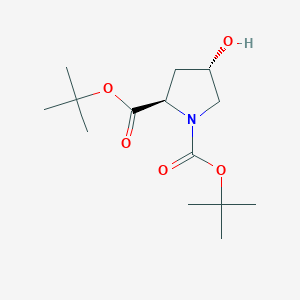

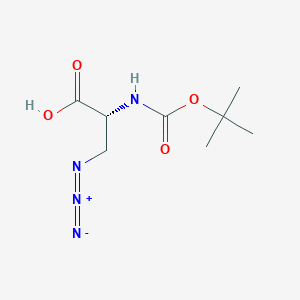

![(3R)-4-(9H-fluoren-9-ylmethoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B613715.png)